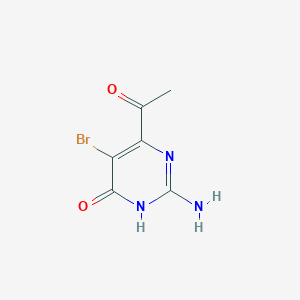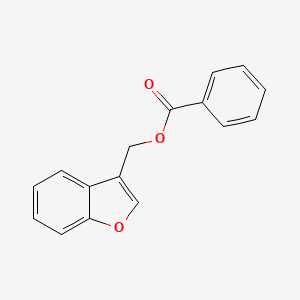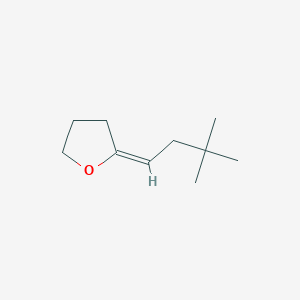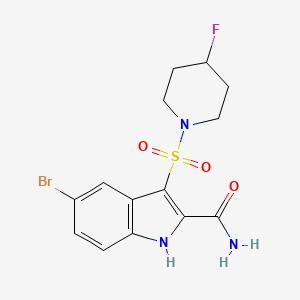
2-Methyl-5-phenyl-3-(p-tolyl)isoxazolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-5-phenyl-3-(p-tolyl)isoxazolidine is a member of the isoxazolidine family, characterized by a five-membered ring containing both nitrogen and oxygen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-phenyl-3-(p-tolyl)isoxazolidine typically involves a 1,3-dipolar cycloaddition reaction. This process uses nitrones and alkenes as starting materials. For instance, the reaction between C, N-diarylnitrones and 3,5-dimethylacryloylpyrazole olefin in the presence of a nickel (II) catalyst can yield isoxazolidine derivatives with high regioselectivity and yield . The reaction conditions often include mild temperatures and short reaction times, making the process efficient and practical for laboratory synthesis.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions to maximize yield and purity, using scalable catalysts, and employing continuous flow reactors to enhance efficiency and safety.
化学反応の分析
Types of Reactions
2-Methyl-5-phenyl-3-(p-tolyl)isoxazolidine can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, leading to the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro compounds or N-oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
科学的研究の応用
2-Methyl-5-phenyl-3-(p-tolyl)isoxazolidine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in designing molecules with specific pharmacological effects.
Industry: Utilized in the production of polymers, resins, and other materials with specialized properties.
作用機序
The mechanism by which 2-Methyl-5-phenyl-3-(p-tolyl)isoxazolidine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The compound’s structure allows it to participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions that influence its activity.
類似化合物との比較
2-Methyl-5-phenyl-3-(p-tolyl)isoxazolidine can be compared with other isoxazolidine derivatives, such as:
3,5-Dimethylisoxazolidine: Lacks the phenyl and p-tolyl groups, resulting in different chemical and biological properties.
5-Phenylisoxazolidine: Similar structure but without the methyl and p-tolyl groups, affecting its reactivity and applications.
3-(p-Tolyl)isoxazolidine: Contains the p-tolyl group but lacks the methyl and phenyl groups, leading to distinct properties.
特性
CAS番号 |
88330-56-7 |
|---|---|
分子式 |
C17H19NO |
分子量 |
253.34 g/mol |
IUPAC名 |
2-methyl-3-(4-methylphenyl)-5-phenyl-1,2-oxazolidine |
InChI |
InChI=1S/C17H19NO/c1-13-8-10-14(11-9-13)16-12-17(19-18(16)2)15-6-4-3-5-7-15/h3-11,16-17H,12H2,1-2H3 |
InChIキー |
ADUSZGUGVKQXAH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2CC(ON2C)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,6-Diphenyl[1,2]oxazolo[4,5-c]pyridin-4-amine](/img/structure/B12917212.png)

![5-Chloro-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B12917235.png)



![2-Amino-6-[(2-aminoethyl)sulfanyl]-4-(furan-2-yl)pyridine-3,5-dicarbonitrile](/img/structure/B12917248.png)

![4H-Pyrido[1,2-a]pyrimidin-4-one, 6,7,8,9-tetrahydro, 7-methyl](/img/structure/B12917252.png)


![2-(Propylsulfanyl)-6,7-dihydroimidazo[1,2-a][1,3,5]triazine-4(1H)-thione](/img/structure/B12917277.png)

